molecular formula C22H27N3O4S B2483467 3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide CAS No. 2034539-66-5

3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide

Cat. No.: B2483467
CAS No.: 2034539-66-5
M. Wt: 429.54
InChI Key: NDIZXZFUFCNXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, including a sulfonyl group, a nicotinoyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide typically involves multiple steps:

    Formation of the methylsulfonylphenyl intermediate: This step may involve the sulfonation of a phenyl ring followed by methylation.

    Nicotinoylation of piperidine: The piperidine ring is functionalized with a nicotinoyl group through an acylation reaction.

    Coupling of intermediates: The final step involves coupling the methylsulfonylphenyl intermediate with the nicotinoylpiperidine intermediate under specific reaction conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: The aromatic ring and the piperidine ring may undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Pharmacology: Possible use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays or imaging techniques.

Industry

    Chemical Manufacturing: Utilization in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(methylsulfonyl)phenyl)-N-((1-benzoylpiperidin-4-yl)methyl)propanamide: Similar structure but with a benzoyl group instead of a nicotinoyl group.

    3-(4-(methylsulfonyl)phenyl)-N-((1-pyridinoylpiperidin-4-yl)methyl)propanamide: Similar structure but with a pyridinoyl group.

Uniqueness

The presence of the nicotinoyl group in 3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide may confer unique properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-30(28,29)20-7-4-17(5-8-20)6-9-21(26)24-15-18-10-13-25(14-11-18)22(27)19-3-2-12-23-16-19/h2-5,7-8,12,16,18H,6,9-11,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIZXZFUFCNXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.